[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone
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Overview
Description
4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazine ring fused together, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalyst such as piperidine . The reaction typically takes several hours and may yield various intermediates before the final product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole and thiadiazine rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace existing groups on the rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE has numerous scientific research applications:
Biology: The compound’s enzyme inhibitory properties make it useful in studying various biological pathways and enzyme functions.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity . The compound’s effects on various biological pathways depend on its ability to interact with specific enzymes and receptors, potentially leading to therapeutic effects such as anticancer or antimicrobial activity.
Comparison with Similar Compounds
Similar compounds to 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share similar core structures but differ in the arrangement of the triazole and thiadiazine rings and the substituents attached to them. The uniqueness of 4-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]MORPHOLINE lies in its specific substituents and the resulting pharmacological properties.
Properties
Molecular Formula |
C22H22ClN5O3S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H22ClN5O3S/c1-30-17-8-7-15(13-16(17)23)18-19(21(29)27-9-11-31-12-10-27)32-22-25-24-20(28(22)26-18)14-5-3-2-4-6-14/h2-8,13,18-19,26H,9-12H2,1H3 |
InChI Key |
NZMYVAFTRULLFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCOCC5)Cl |
Origin of Product |
United States |
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